(25S)-12beta-Hydroxyspirost-4-EN-3-one
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Overview
Description
(25S)-12beta-Hydroxyspirost-4-EN-3-one is a steroidal compound that belongs to the class of spirostane derivatives. This compound is characterized by its unique spiroketal structure, which is a common feature in many naturally occurring steroidal saponins. The presence of a hydroxyl group at the 12beta position and a double bond at the 4-EN position further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-12beta-Hydroxyspirost-4-EN-3-one typically involves multiple steps, starting from a suitable steroidal precursor. One common synthetic route includes the oxidation of a spirostane derivative to introduce the hydroxyl group at the 12beta position. This is followed by the formation of the double bond at the 4-EN position through dehydrogenation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the steroidal precursor. This is followed by chemical modifications to introduce the hydroxyl group and the double bond. The use of biocatalysts and environmentally friendly solvents is preferred to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(25S)-12beta-Hydroxyspirost-4-EN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 12beta position can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond at the 4-EN position can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-keto or 12-carboxy derivatives.
Reduction: Formation of saturated spirostane derivatives.
Substitution: Formation of halogenated or alkylated spirostane derivatives.
Scientific Research Applications
(25S)-12beta-Hydroxyspirost-4-EN-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the production of steroidal drugs and as an intermediate in the synthesis of complex natural products.
Mechanism of Action
The mechanism of action of (25S)-12beta-Hydroxyspirost-4-EN-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The hydroxyl group at the 12beta position and the double bond at the 4-EN position play crucial roles in its biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A steroidal saponin with a similar spiroketal structure but lacking the hydroxyl group at the 12beta position.
Yamogenin: Another spirostane derivative with structural similarities but different functional groups at specific positions.
Hecogenin: A steroidal compound with a similar backbone but different substituents.
Uniqueness
(25S)-12beta-Hydroxyspirost-4-EN-3-one is unique due to the presence of the hydroxyl group at the 12beta position and the double bond at the 4-EN position. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H40O4 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,10R,12S,13R)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-24,29H,5-10,12-14H2,1-4H3/t15-,16-,19+,20-,21-,22-,23+,24-,25-,26+,27+/m0/s1 |
InChI Key |
FTBCSMASEBPQAV-HFHIOTRISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)C)OC1 |
Origin of Product |
United States |
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